4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
Description
This compound features a 1,2-thiazole core substituted with an amino group at position 4, a piperazine-1-carbonyl moiety at position 5, and an N-methyl carboxamide at position 2. The piperazine ring is further substituted with a 3-chlorophenyl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-7-5-21(6-8-22)11-4-2-3-10(17)9-11/h2-4,9H,5-8,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNFGMGOAMBXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Piperazine Ring
a) 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide ()
- Key Differences :
- Piperazine substituent: 4-methylphenyl vs. 3-chlorophenyl.
- Carboxamide group: N-isopropyl vs. N-methyl.
- N-isopropyl substitution may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
b) BK10147: 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide ()
- Key Differences :
- Piperazine substituent: 2,3-dimethylphenyl vs. 3-chlorophenyl.
- Impact :
Modifications to the Thiazole Core
a) [4-amino-3-(pyridin-2-yl)-1,2-thiazol-5-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone (, Compound 2)
- Key Differences :
- Thiazole substituent: Pyridin-2-yl at position 3 vs. carboxamide.
- Molecular weight increases to 399.9 g/mol, affecting pharmacokinetics .
b) Triazolothiadiazine Derivatives (-11)
- Example : 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 5a-j ).
- Key Differences :
- Replacement of thiazole with fused triazole-thiadiazine systems.
- Impact :
Carboxamide Group Variations
a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Key Differences :
- Lacks the thiazole core; features a simpler piperazine-carboxamide scaffold.
- Impact: Reduced molecular complexity may lower target specificity but improve synthetic accessibility.
b) 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide ()
- Key Differences :
- Ethyl linker with triazole-amine vs. thiazole-carboxamide.
Antimicrobial Activity
Binding Interactions
- Molecular docking studies () highlight the importance of the 3-chlorophenyl group in forming hydrophobic interactions. For example, compound AS112 () stabilizes via tetrahedral hydrophobic interactions involving the pyridine and 4-chlorophenyl fragments, a feature shared with the target compound’s piperazine substituent .
Metabolic Stability
- N-methyl carboxamide (target compound) vs.
Biological Activity
The compound 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide , often referred to in literature as a thiazole derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a piperazine moiety and a chlorophenyl group, contributing to its pharmacological properties. The structural formula can be represented as follows:
Key Structural Components
- Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Piperazine Moiety : Often associated with neuroactive compounds and exhibits anxiolytic effects.
- Chlorophenyl Group : Enhances lipophilicity and may contribute to the compound's binding affinity to biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to the one showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, has been shown to enhance this activity.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, these compounds may inhibit cyclin-dependent kinases (CDKs), leading to reduced transcriptional activity of oncogenes and increased apoptosis in cancer cells .
Anticonvulsant Properties
In addition to antitumor effects, thiazoles have been investigated for their anticonvulsant properties. Compounds with similar structures have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy .
Case Studies
- Anticancer Study : A recent study evaluated the effects of various thiazole derivatives on human lung cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Neuropharmacological Assessment : Another study focused on the anxiolytic effects of piperazine derivatives, where the compound was shown to reduce anxiety-like behavior in rodent models, supporting its potential use in treating anxiety disorders.
Table 1: Biological Activity Summary
| Activity Type | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Antitumor | 1.61 - 1.98 | Inhibition of CDK-mediated transcription |
| Anticonvulsant | Not specified | Modulation of neurotransmitter release |
| Anxiolytic | Not specified | Interaction with serotonin receptors |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Thiazole with methyl group | Antitumor | Increased cytotoxicity |
| Piperazine derivative | Anxiolytic | Reduced anxiety-like behavior in animal models |
| Chlorophenyl substitution | Anticonvulsant | Enhanced binding affinity to receptor sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
